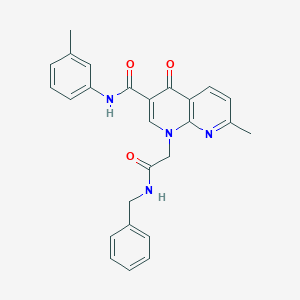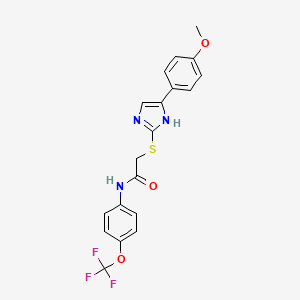![molecular formula C15H15N3O B2679442 N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide CAS No. 2411275-19-7](/img/structure/B2679442.png)
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in many cellular processes. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular pathways and disease mechanisms.
Mécanisme D'action
The mechanism of action of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide involves the inhibition of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide activity. N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide is a family of serine/threonine kinases that are activated by various stimuli, including diacylglycerol (DAG) and calcium ions. Once activated, N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide phosphorylates target proteins, leading to various cellular responses. N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide binds to the catalytic domain of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide, preventing its activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in inhibiting N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide activity, the compound has been shown to modulate other cellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. The compound has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide in lab experiments is its specificity for N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide. The compound has been shown to have little or no effect on other kinases, making it a valuable tool for investigating the role of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide in various cellular processes. However, one of the limitations of using the compound is its potential for off-target effects. Researchers must carefully control for these effects when designing experiments using N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide.
Orientations Futures
There are several future directions for research involving N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide. One area of research is in the development of new N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide inhibitors with improved specificity and potency. Another area of research is in the investigation of the role of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide in various disease states, including cancer and cardiovascular disease. Finally, researchers may also investigate the potential use of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide is a complex process that involves several steps. One of the most common methods for synthesizing the compound is through the reaction of 5-phenylimidazole with 2-bromoethylbut-2-ynoate. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide has been widely used in scientific research as a tool for investigating various cellular pathways and disease mechanisms. One of the most common applications of the compound is in the study of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide signaling pathways. N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide activity, researchers can investigate the role of this enzyme in various disease states, including cancer and cardiovascular disease.
Propriétés
IUPAC Name |
N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-6-15(19)17-9-10-18-12-16-11-14(18)13-7-4-3-5-8-13/h3-5,7-8,11-12H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXLJIZWUOYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1C=NC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679361.png)



![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[2-[(1-Cyano-4-methylcyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679372.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)


![Ethyl 7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2679381.png)